molecular formula C14H17NO6 B2385234 Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate CAS No. 13249-82-6

Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate

Cat. No.: B2385234
CAS No.: 13249-82-6
M. Wt: 295.291
InChI Key: WVCDZDQCHRFUBN-UHFFFAOYSA-N
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Description

Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate is a synthetic intermediate featuring a benzyloxycarbonyl (Cbz) protecting group, an acetyloxy substituent, and a methyl ester. This article compares its key features with similar compounds, focusing on crystallography, reactivity, spectroscopic profiles, and safety.

Properties

IUPAC Name

methyl 3-acetyloxy-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-10(16)20-9-12(13(17)19-2)15-14(18)21-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCDZDQCHRFUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Esterification: The carboxylic acid group is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

    Acetylation: The hydroxyl group is acetylated using acetic anhydride in the presence of a base such as pyridine to form the acetyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol and amine.

    Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Hydrolysis: Carboxylic acid and amine.

    Reduction: Alcohol and amine.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a prodrug, where it can be converted into an active drug in the body.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate involves its conversion into active metabolites in the body. The acetyloxy and benzyloxycarbonyl groups can be cleaved enzymatically to release the active amine and carboxylic acid, which can then interact with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Several analogs differ in substituents, influencing physical and chemical behaviors:

Compound Name Substituents Key Properties Reference
Methyl (2R,3R)-3-(Cbz-amino)-2-(4-bromobenzyl)-2-fluoro-3-phenylpropanoate 4-Bromobenzyl, fluoro, phenyl Crystallizes in monoclinic P2(1) space group; cell volume 1158.1 ų
Methyl (S)-2-(Cbz-amino)-3-(thiophen-2-yl)propanoate (MPI15b) Thiophene ring 72% synthesis yield; NMR δ 199.96 (C=O)
Methyl (S)-2-(Cbz-amino)-3-(3-bromo-4-hydroxyphenyl)propanoate Bromo, hydroxy ≤5% yield in catalytic bromination
Methyl (S)-2-(Cbz-amino)-3-(2-((phenylsulfonyl)methyl)-1H-indol-3-yl)propanoate Indole, sulfonyl [α]D²⁵ = +13.2°; HRMS m/z 415.1325

Key Observations :

  • Bulky substituents (e.g., 4-bromobenzyl in ) increase molecular weight and density (1.435 g/cm³) but may hinder reactivity.
  • Aromatic systems (thiophene, indole) enhance UV absorption and influence NMR shifts (e.g., δ 128–199 ppm for carbonyls) .
  • Bromination at specific positions (e.g., 3-bromo-4-hydroxyphenyl in ) reduces reaction efficiency, likely due to steric hindrance.

Protecting Group Variations

The Cbz group is compared to tert-butoxycarbonyl (Boc) and other protecting strategies:

Compound Name Protecting Group Stability/Deprotection Method Reference
Dicyclohexylamine 3-(Cbz-amino)-2-(Boc-amino)propanoate Cbz and Boc Requires acidic conditions for Boc removal; stable under hydrogenation
(S)-Methyl 2-(Boc-amino)-3-(3,4-dihydroxyphenyl)propanoate Boc Sensitive to trifluoroacetic acid; higher hydrolytic stability than Cbz

Key Observations :

  • Cbz groups are cleaved via hydrogenolysis (e.g., Pd/C in MeOH ), while Boc requires acidic conditions.
  • Dual protection (Cbz + Boc) enables orthogonal deprotection strategies in peptide synthesis .

Ester Moieties and Lipophilicity

Methyl vs. ethyl esters impact solubility and hydrolysis rates:

Compound Name Ester Group Molecular Weight Key Data Reference
Ethyl 3-(Cbz-amino)propanoate Ethyl 337.35 g/mol IRRITANT (H302+H312+H332)
Methyl (S)-2-(Cbz-amino)-3-cyclohexylpropanamido propanoate (MPI23d) Methyl N/A 62% yield; δ 176.01 (13C NMR)

Key Observations :

  • Ethyl esters (e.g., ) increase lipophilicity but may reduce aqueous solubility.
  • Methyl esters are more prone to hydrolysis under basic conditions, influencing storage stability.

Spectroscopic Profiles

NMR and HRMS data highlight functional group influences:

Compound Name 13C NMR Peaks (δ, ppm) Notable Features Reference
MPI23d 176.01 (C=O), 172.64 (ester), 128.63 (aromatic) Cyclohexyl group causes upfield shifts in aliphatic carbons
MPI15b 199.96 (C=O), 171.32 (ester), 128.60 (aromatic) Thiophene substituent introduces distinct aromatic signals
Indole-containing analog 415.1325 [M+H+] (HRMS) Sulfonyl group contributes to higher mass accuracy

Key Observations :

  • Carbonyl peaks (δ 170–200 ppm) vary with electronic environments (e.g., electron-withdrawing groups shift C=O upfield).
  • Aromatic substituents (e.g., thiophene, indole) produce distinct splitting patterns in 1H NMR.

Biological Activity

Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate is an organic compound that belongs to the class of esters and carbamates. Its unique structural features make it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₅N₁O₅
  • CAS Number : 13249-82-6
  • Molecular Weight : 271.26 g/mol

The compound is characterized by the presence of an acetyloxy group, a benzyloxycarbonyl group, and an amino group attached to a propanoate backbone. This combination contributes to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Protection of the Amino Group : The amino group is protected using a benzyloxycarbonyl (Cbz) group.
  • Esterification : The carboxylic acid group is esterified with methanol in the presence of an acid catalyst.
  • Acetylation : The hydroxyl group is acetylated using acetic anhydride in the presence of a base like pyridine.

These steps ensure high yield and purity, making it suitable for further applications in research and industry.

The biological activity of this compound primarily involves its conversion into active metabolites within the body. The acetyloxy and benzyloxycarbonyl groups can be enzymatically cleaved, releasing the active amine and carboxylic acid. These metabolites can interact with various molecular targets, including enzymes and receptors, influencing several biochemical pathways.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Prodrug Potential : It has been studied for its potential as a prodrug, which can be converted into an active therapeutic agent in vivo.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through modulation of histone deacetylases (HDACs), which play critical roles in gene expression regulation.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • HDAC Inhibition Studies :
    • A study indicated that related compounds could inhibit HDAC isoforms with IC50 values ranging from 14 to 67 nM, suggesting potential anticancer properties .
    • Isoform selectivity was observed, indicating that modifications to the structure could enhance potency against specific HDACs .
  • Synthesis and Biological Evaluation :
    • Research on azumamide derivatives highlighted the importance of structural modifications for enhancing biological activity . These findings may guide future modifications of this compound for improved efficacy.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl 3-{[(benzyloxy)carbonyl]amino}-3-deoxyhexopyranosideSimilar structure with hexopyranoside backbonePotential enzyme inhibition
tert-Butoxycarbonyl derivativesSimilar protective groupsVaries widely in biological activity

This compound stands out due to its unique combination of functional groups, which may confer specific reactivity and stability compared to similar compounds.

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